1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde

Übersicht

Beschreibung

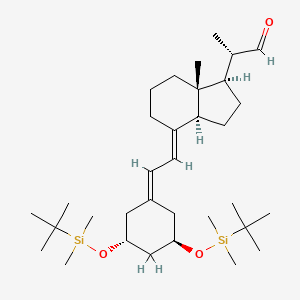

1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde is a synthetic derivative of Paricalcitol, a vitamin D analog. This compound is primarily used in biochemical research, particularly in the study of vitamin D metabolism and its effects on various biological systems . The molecular formula of this compound is C₃₃H₆₀O₃Si₂, and it has a molecular weight of 561.0 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde involves multiple steps, starting from ParicalcitolThe reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to monitor the product’s quality .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Tetrabutylammonium fluoride, hydrochloric acid, and other deprotecting agents.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of primary alcohol derivatives.

Substitution: Formation of deprotected or differently protected derivatives.

Wissenschaftliche Forschungsanwendungen

1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde is used in various scientific research applications, including:

Chemistry: Studying the reactivity and stability of silyl-protected compounds.

Biology: Investigating the role of vitamin D analogs in cellular processes and gene expression.

Medicine: Exploring potential therapeutic applications of vitamin D analogs in treating diseases such as osteoporosis and chronic kidney disease.

Industry: Developing new synthetic routes and production methods for vitamin D analogs.

Wirkmechanismus

The mechanism of action of 1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde involves its conversion to active metabolites that interact with the vitamin D receptor. This interaction leads to the modulation of gene expression and regulation of calcium and phosphate homeostasis. The compound’s effects are mediated through the activation of specific signaling pathways and transcription factors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Paricalcitol: The parent compound, used as a vitamin D analog in clinical settings.

Calcitriol: Another vitamin D analog with similar biological activity.

Doxercalciferol: A synthetic vitamin D analog used in the treatment of secondary hyperparathyroidism.

Uniqueness

1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde is unique due to its specific silyl protection and aldehyde functionalization, which provide distinct chemical properties and reactivity. These modifications make it a valuable tool in biochemical research for studying the metabolism and function of vitamin D analogs .

Biologische Aktivität

1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde (CAS No. 1257126-71-8) is a synthetic derivative of Paricalcitol, a vitamin D analog known for its role in regulating calcium and phosphate metabolism. This compound is primarily utilized in biochemical research to explore the biological effects of vitamin D analogs on various cellular processes and metabolic pathways.

This compound features a unique silyl protection and aldehyde functionalization, enhancing its stability and reactivity compared to its parent compound, Paricalcitol. The synthesis typically involves multiple steps starting from Paricalcitol, utilizing anhydrous solvents under inert atmospheric conditions to prevent contamination from moisture and oxygen .

Table 1: Chemical Properties

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal |

| Molecular Formula | C27H46O3Si2 |

| Molecular Weight | 482.84 g/mol |

| CAS Number | 1257126-71-8 |

The biological activity of this compound is primarily mediated through its interaction with the vitamin D receptor (VDR). Upon conversion to active metabolites, it modulates gene expression linked to calcium homeostasis and cellular proliferation. The compound activates specific signaling pathways that influence various biological processes including cell differentiation and immune response .

Biological Activity and Applications

Research indicates that this compound exhibits significant biological activity relevant to several medical conditions:

1. Osteoporosis Treatment

- Case Study : In vitro studies demonstrated that vitamin D analogs like Paricalcitol enhance osteoblast differentiation while inhibiting osteoclast formation. This dual action aids in maintaining bone density and preventing osteoporosis-related fractures.

2. Chronic Kidney Disease

- Research Findings : Clinical trials have shown that vitamin D analogs can reduce secondary hyperparathyroidism in patients with chronic kidney disease by lowering parathyroid hormone levels and improving mineral metabolism .

3. Cancer Research

- Study Overview : Recent studies suggest that vitamin D analogs may play a role in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth through VDR-mediated pathways .

Comparative Analysis with Similar Compounds

To understand the distinctiveness of this compound, it is essential to compare it with other vitamin D analogs:

Table 2: Comparison of Vitamin D Analogs

| Compound | Mechanism of Action | Clinical Use |

|---|---|---|

| Paricalcitol | VDR activation; calcium metabolism | Chronic kidney disease |

| Calcitriol | Direct VDR activation | Osteoporosis; rickets |

| Doxercalciferol | VDR activation; reduced parathyroid hormone | Secondary hyperparathyroidism |

| This compound | Enhanced stability; targeted delivery | Research applications |

Eigenschaften

IUPAC Name |

(2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H60O3Si2/c1-24(23-34)29-17-18-30-26(14-13-19-33(29,30)8)16-15-25-20-27(35-37(9,10)31(2,3)4)22-28(21-25)36-38(11,12)32(5,6)7/h15-16,23-24,27-30H,13-14,17-22H2,1-12H3/b26-16+/t24-,27-,28-,29-,30+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLHFLFQOZBNDD-ABTDTXQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C=O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H60O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731124 | |

| Record name | 2-[(1R,3R,7E,17beta)-1,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-9,10-secoestra-5,7-dien-17-yl]propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257126-71-8 | |

| Record name | 2-[(1R,3R,7E,17beta)-1,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-9,10-secoestra-5,7-dien-17-yl]propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.